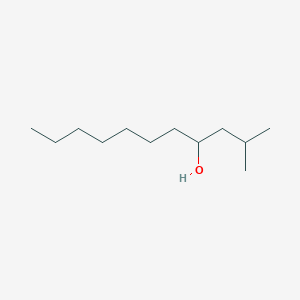
2-Methyl-4-undecanol
Übersicht
Beschreibung
2-Methyl-4-undecanol is a chemical compound with the molecular formula C12H26O . It is a derivative of undecanol and belongs to the class of organic compounds known as fatty alcohols .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-undecanol can be represented by the SMILES notation asOC(CCCCCCC)CC(C)C . This indicates that the molecule consists of a long carbon chain with a hydroxyl group (OH) attached to one end and a methyl group (CH3) attached to the fourth carbon atom from the other end . Physical And Chemical Properties Analysis
2-Methyl-4-undecanol has a molecular weight of 186.3342 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Microbial Utilization and Degradation
A study by Forney, Markovetz, and Kallio (1967) explored the microbial utilization of long-chain methyl ketones, focusing on soil microorganisms. They found that Gram-negative, rod-shaped bacteria could degrade compounds like 2-tridecanone into several products, including 1-undecanol. This research establishes a unique mechanism involving subterminal oxidation in the biological degradation of long-chain aliphatic methyl ketones, which could be relevant to understanding the degradation pathways of compounds like 2-Methyl-4-undecanol (Forney, Markovetz, & Kallio, 1967).
Environmental Applications
A novel extraction method using deep eutectic solvent composed of 1-decyl-3-methylimidazolium chloride and 1-undecanol was developed by Habibollahi et al. (2018) for heavy metals' determination in soil and vegetables. This method highlights the potential environmental applications of 1-undecanol, which could extend to compounds like 2-Methyl-4-undecanol (Habibollahi et al., 2018).
Mercury Speciation
Sakanupongkul et al. (2019) developed a method for mercury speciation in water and fish samples using 1-undecanol. This research demonstrates the use of 1-undecanol in environmental analysis, suggesting potential applications for similar compounds like 2-Methyl-4-undecanol in speciation studies (Sakanupongkul et al., 2019).
Oleochemical Applications
Hinkamp and Schäfer (2015) investigated the use of oleochemicals derived from methyl 10-undecenoate, which could be relevant to understanding the applications of similar compounds like 2-Methyl-4-undecanol. Their work highlights the use of these compounds as precursors for pharmaceuticals and monomers for polyesters and polyamides (Hinkamp & Schäfer, 2015).
Fumigation and Pest Control
Zhu et al. (2018) explored the use of n-aliphatic methyl ketones as a fumigant and alternative to traditional fumigants. Their study on 2-undecanone for controlling various pests suggests potential applications for similar compounds, like 2-Methyl-4-undecanol, in pest management (Zhu et al., 2018).
Eigenschaften
IUPAC Name |
2-methylundecan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFTZUIEPELBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469577 | |
| Record name | 2-methyl-4-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10348-34-2 | |
| Record name | 2-methyl-4-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



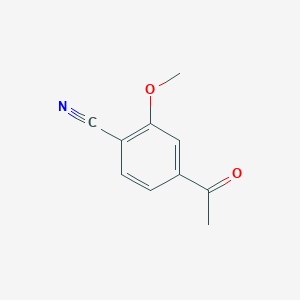

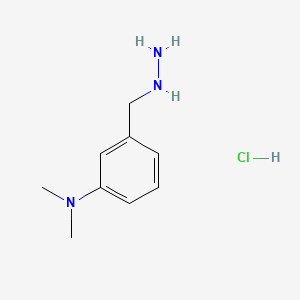



![3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B3045164.png)
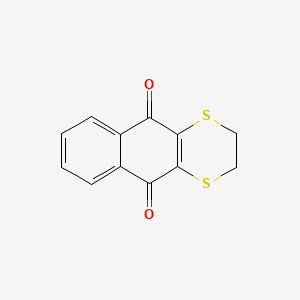
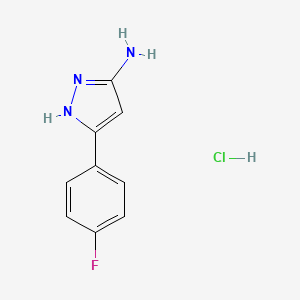
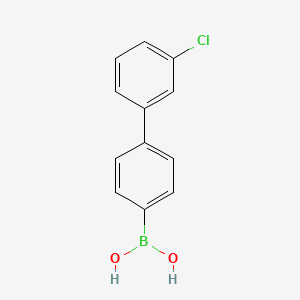
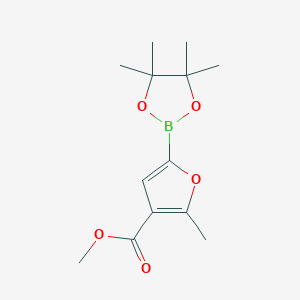
![Ethenamine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B3045171.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
